molecular formula C13H14N2O3S B6415864 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine CAS No. 1262000-24-7

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine

Cat. No.: B6415864
CAS No.: 1262000-24-7
M. Wt: 278.33 g/mol
InChI Key: OGGWCAJAGJBVJC-UHFFFAOYSA-N
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonamide formation, typically using dimethylamine and sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dimethylsulfamoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Comparison: 2-(4-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is unique due to the presence of both a hydroxyl group and a dimethylsulfamoyl group on a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

N,N-dimethyl-4-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)13-9-11(16)7-8-14-13/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGWCAJAGJBVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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